tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a hydroxy group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Imidazole Moiety: The imidazole group is introduced via a substitution reaction, often using imidazole or its derivatives as the starting material.
Hydroxylation: The hydroxy group is introduced through an oxidation reaction, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be added using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced imidazole compounds, and substituted imidazole derivatives.
Scientific Research Applications
Tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a tool compound for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity. Additionally, the hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate: Similar structure but with a benzimidazole ring instead of an imidazole ring.
Tert-butyl 4-hydroxy-4-(1H-pyrazol-2-yl)piperidine-1-carboxylate: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness
Tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate is unique due to the presence of both a hydroxy group and an imidazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate (TBHP) is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
Chemical Structure:
TBHP features a piperidine ring with a hydroxy group and an imidazole moiety. Its IUPAC name is this compound, with the molecular formula and CAS number 158654-95-6.
Synthesis:
The synthesis of TBHP typically involves several key steps:
- Formation of the Piperidine Ring: Cyclization reactions using appropriate precursors.
- Introduction of the Imidazole Moiety: Substitution reactions with imidazole derivatives.
- Hydroxylation: Using oxidizing agents like hydrogen peroxide.
- Protection and Deprotection Steps: Employing tert-butyl chloroformate under basic conditions to protect the carboxylate functionality.
Biological Activity
TBHP has been studied for various biological activities, including:
1. Antimicrobial Properties:
Research indicates that TBHP exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting critical metabolic pathways.
2. Anticancer Activity:
Studies have demonstrated that TBHP can induce apoptosis in cancer cells, particularly in models of breast and colon cancer. The imidazole ring is believed to play a crucial role in interacting with cellular targets involved in cell proliferation and survival .
3. Neuroprotective Effects:
TBHP has shown potential neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress may contribute to its protective effects on neuronal cells .
The biological activity of TBHP is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity.
- Receptor Interaction: The hydroxy group can form hydrogen bonds with biological macromolecules, influencing receptor-ligand interactions.
Comparative Analysis
To understand TBHP's unique properties, it is essential to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | Benzimidazole | Antimicrobial |
Tert-butyl 4-hydroxy-4-(1H-pyrazol-2-yl)piperidine-1-carboxylate | Pyrazole | Anticancer |
TBHP is distinguished by the combination of its hydroxy group and imidazole ring, providing unique reactivity and biological activity compared to its analogs.
Case Studies
Several case studies have highlighted the efficacy of TBHP:
Case Study 1: Anticancer Efficacy
In vitro studies on colorectal cancer cells showed that TBHP reduced cell viability by inducing apoptosis at concentrations as low as 10 µM. Flow cytometry analyses indicated an increase in apoptotic markers, supporting its potential as an anticancer agent .
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of TBHP in a Parkinson's disease model demonstrated that treatment with TBHP significantly reduced neuronal death and improved motor function in treated animals compared to controls .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-12(2,3)19-11(17)16-8-4-13(18,5-9-16)10-14-6-7-15-10/h6-7,18H,4-5,8-9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIQUXQAPBSMGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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